molecular formula C27H27N5O4 B2838605 5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-44-9

5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2838605
CAS RN: 1040674-44-9
M. Wt: 485.544
InChI Key: ZJCWMFKSPVLKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antiviral Applications

  • Antibacterial Agents : Research on chalcones, pyrazolines, and aminopyrimidines has shown promising antibacterial activity against strains such as E. coli, S. paratyphi-A, S. aureus, and B. subtilis. These compounds are synthesized through reactions involving alkali-treated ketones with substituted aromatic and heterocyclic aldehydes, followed by cyclization with hydrazine hydrate and guanidine nitrate (Solankee et al., 2009).
  • Antiviral Activities : The synthesis of pyridopyrazolotriazines via diazotization has led to the creation of compounds with evaluated cytotoxicity and anti-HSV1 and anti-HAV activities. These compounds represent a potential pathway for the development of new antiviral medications (Attaby et al., 2007).

Drug Discovery and Disease Treatment

  • G Protein-Biased Dopaminergics : A study discovered high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds favor G protein activation over β-arrestin recruitment, indicating potential as novel therapeutics for diseases like schizophrenia (Möller et al., 2017).
  • Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrids have been designed and synthesized, showing inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. These findings suggest a pathway for developing new antituberculosis treatments (Jeankumar et al., 2013).
  • Antiavian Influenza Virus Activity : Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable activity against the H5N1 strain of the influenza A virus. This research outlines a new synthesis route that could be crucial for developing antiviral drugs (Hebishy et al., 2020).

properties

IUPAC Name

5-ethyl-7-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-2-29-17-22(25-23(18-29)27(35)32(28-25)20-9-5-3-6-10-20)26(34)31-15-13-30(14-16-31)24(33)19-36-21-11-7-4-8-12-21/h3-12,17-18H,2,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCWMFKSPVLKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.